6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1000340-80-6), commonly referred to as 4-amino-6-chloro-7-azaindole, is a highly specialized, dual-functionalized heterocyclic building block extensively procured for medicinal chemistry and advanced materials synthesis. As a purine bioisostere, the 7-azaindole core is a privileged scaffold in drug discovery. This specific derivative is distinguished by the strategic placement of a 4-amino group, which acts as a critical hydrogen-bond donor/acceptor, and a 6-chloro substituent, which serves a dual purpose: it provides a steric vector for biological target selectivity and acts as a robust, regioselective handle for late-stage palladium-catalyzed cross-coupling [1]. For procurement teams and process chemists, this compound represents an advanced intermediate that bypasses the low-yielding, multi-step functionalization of the bare 7-azaindole core, directly enabling divergent library synthesis and structure-activity relationship (SAR) exploration [2].
Substituting 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine with generic 7-azaindole or 4-amino-7-azaindole fails in both synthetic processability and application-critical performance. From a procurement perspective, starting with an unhalogenated core requires downstream N-oxidation and electrophilic chlorination—processes notorious for poor regioselectivity, safety hazards at scale, and significant material loss [1]. Furthermore, in biological applications, lacking the 6-chloro substituent removes a critical steric bulk necessary to prevent off-target kinase binding, often resulting in toxic pan-kinase activity [2]. Conversely, substituting with 6-chloro-7-azaindole (lacking the 4-amino group) eliminates the primary hydrogen-bonding vector required to anchor the molecule within target active sites, drastically reducing binding affinity and rendering the scaffold biologically inert for hinge-binding applications [3].
When designing selective kinase inhibitors, the choice of the starting scaffold dictates downstream off-target toxicity. Procurement of the 6-chloro-substituted 7-azaindole over the unsubstituted 7-azaindole provides a critical steric vector. The 6-chloro moiety occupies a unique spatial bulge in target ATP-binding pockets (e.g., PIM kinases) while sterically clashing with off-target kinases, blocking unwanted hydrogen bonding [1].
| Evidence Dimension | Off-target kinase inhibition and selectivity profile |
| Target Compound Data | 6-chloro-7-azaindole derivatives maintain high target potency while structurally preventing off-target hydrogen bonding. |
| Comparator Or Baseline | Unsubstituted 7-azaindoles (exhibit poor selectivity and pan-kinase binding). |
| Quantified Difference | The 6-chloro substitution acts as a steric gatekeeper, significantly reducing off-target kinase affinity compared to unsubstituted baselines. |
| Conditions | In vitro kinase profiling panels (ATP-binding pocket competitive assays). |
Procuring the pre-chlorinated scaffold ensures the resulting compound library inherently selects for target specificity, reducing downstream failure rates due to off-target toxicity.
The 4-amino group on this specific azaindole core is not merely a functional handle; it is a mandatory pharmacophore for anchoring the molecule to the kinase hinge region. Compared to analogs lacking this vector (e.g., N1-methylated or 4-desamino derivatives), the 4-amino-7-azaindole core provides essential dual hydrogen-bond donor/acceptor interactions. Modifying or lacking these specific N-H vectors results in up to a 37-fold loss in target inhibitory potency, as demonstrated in FGFR4 binding models[1].
| Evidence Dimension | Target kinase binding affinity (IC50) |
| Target Compound Data | Intact 4-amino-7-azaindole core provides optimal dual hydrogen bonding (N1-H and 4-NH2). |
| Comparator Or Baseline | Analogs lacking available N-H vectors (e.g., N1-methylated derivatives). |
| Quantified Difference | Up to a 37-fold reduction in inhibitory potency when the critical hydrogen-bonding vectors are removed or blocked. |
| Conditions | In vitro biochemical kinase inhibition assays (e.g., FGFR4). |
Buyers must prioritize the 4-amino derivative to guarantee the scaffold possesses the baseline thermodynamic binding affinity required for viable drug candidates.
For process chemists, the 6-chloro position provides an indispensable, regioselective handle for divergent synthesis. While unsubstituted 4-amino-7-azaindoles require harsh, multi-step pre-functionalization to enable coupling, the 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold directly undergoes palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Under optimized conditions, this yields 6-arylated or 6-aminated products in 50% to nearly quantitative yields (up to 99%) [1].
| Evidence Dimension | Cross-coupling yield and synthetic step count |
| Target Compound Data | Direct Pd-catalyzed cross-coupling yields 50-99% of diversified products. |
| Comparator Or Baseline | Unhalogenated 4-amino-7-azaindole (requires 2-3 additional steps for core halogenation, with >50% material loss). |
| Quantified Difference | Saves 2-3 synthetic steps and significantly improves overall yield by avoiding late-stage N-oxidation and chlorination. |
| Conditions | PdCl2(dppf) catalyzed cross-coupling in dimethoxyethane/water at 115 °C. |
Procuring the pre-halogenated building block eliminates hazardous, low-yielding core functionalization steps, drastically accelerating library generation workflows.
This compound is the optimal starting material for developing ATP-competitive inhibitors targeting kinases with specific structural bulges (e.g., PIM, Cdc7, FGFR4). The 6-chloro group provides the necessary steric exclusion of off-target kinases, ensuring the resulting library possesses high selectivity indices from the outset[1].
Used as an advanced fragment core, the 4-amino-7-azaindole motif reliably anchors to the kinase hinge region via dual hydrogen bonding. Simultaneously, the 6-chloro position serves as the primary, pre-installed growth vector for exploring solvent-exposed or deep pocket regions, making it a highly efficient procurement choice for FBDD campaigns [2].
Procured specifically for modular synthesis workflows, this scaffold allows process chemists to subject the 6-chloro group to parallel Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the rapid generation of robust structure-activity relationship (SAR) data without the need to synthesize the halogenated core from scratch [3].